molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

货号: B166872
CAS 编号: 129318-43-0
分子量: 272.09 g/mol
InChI 键: NLILQNGSPQHASV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿仑膦酸钠是一种双膦酸盐药物,主要用于治疗和预防骨质疏松症和其他骨骼疾病,如佩吉特病。 它通过抑制破骨细胞介导的骨吸收来发挥作用,从而增加骨矿物质密度并降低骨折风险 .

准备方法

合成路线和反应条件: 阿仑膦酸钠的制备包括在反应釜中依次加入 4-氨基丁酸、亚磷酸和离子液体。然后在加热至 60-65°C 的条件下加入三氯化磷。 反应在该温度范围内控制,生成白色结晶粉末三水合阿仑膦酸钠 .

工业生产方法: 工业生产方法通常涉及亲水相互作用液相色谱 (HILIC) 结合带电气溶胶检测器对阿仑膦酸钠进行分析和验证。 这种方法特别有用,因为阿仑膦酸钠极性高且没有生色团 .

化学反应分析

Stability Under Stress Conditions

Forced degradation studies reveal alendronate sodium’s susceptibility to oxidative stress but stability under other conditions ( ):

Stress Condition Parameters Degradation Observed
Oxidative hydrolysis6% H₂O₂Significant degradation
Acid hydrolysis0.2 N HCl, 75°C, 24 hrsNo degradation
Base hydrolysis0.2 N NaOH, 75°C, 24 hrsNo degradation
Thermal (solid state)105°C, 6 hrsNo degradation
Photolytic (UV/visible light)1.2 million lux hours, 200 W/m² UVNo degradation

The oxidative degradation pathway involves cleavage of the P–C–P bond, generating phosphate and phosphite byproducts. This instability necessitates antioxidant stabilization in formulations ( ).

Coordination with Calcium Ions

This compound forms strong coordination complexes with Ca²⁺, critical for its bone-targeting properties. Binding thermodynamics were quantified using isothermal titration calorimetry (ITC) ( ):

Alendronate Content (mol %) Binding Constant (K Ca²⁺, M⁻¹) Stoichiometry (Ca²⁺ : Alendronate)
10%2.4 × 10⁴1.8 : 1
20%1.2 × 10⁵1.7 : 1
30%2.4 × 10⁵1.6 : 1

The interaction is entropically driven (ΔS = +250–300 J/mol·K), attributed to water displacement during complex formation. Polymers functionalized with alendronate exhibit up to 120-fold stronger Ca²⁺ affinity than non-functionalized analogs ( ).

pH-Dependent Solubility and Reactivity

This compound’s solubility and stability vary with pH ( ):

  • Solubility :

    • 0.25 mg/mL in PBS (pH 7.2)

    • Increases at alkaline pH due to deprotonation of phosphonate groups.

  • Release kinetics : Enteric-coated nanoparticles release >90% of this compound at intestinal pH (6.8–7.4) but <10% at gastric pH (1.2), minimizing esophageal irritation ( ).

Hydrolysis studies show no degradation in neutral or acidic aqueous solutions over 24 hours, but prolonged storage at alkaline pH accelerates decomposition ( ).

Biochemical Interaction Mechanisms

This compound’s pharmacological activity stems from two key reactions ( ):

  • Hydroxyapatite Binding :

    • Forms stable chelates with bone mineral (Ca₁₀(PO₄)₆(OH)₂) via P–O–Ca bonds.

    • Localizes preferentially at osteoclast resorption sites, inhibiting bone dissolution.

  • Enzyme Inhibition :

    • Targets farnesyl pyrophosphate synthase (FPP synthase) with IC₅₀ = 50 nM.

    • Displaces isoprenoid substrates (geranyl pyrophosphate) via competitive binding, disrupting osteoclast function.

Synthetic Modifications

This compound’s phosphonate groups enable covalent conjugation in polymer synthesis ( ):

  • Amidation : Reacts with N-hydroxysuccinimide (NHS)-activated poly(2-oxazoline)s in PBS (pH 7.4), achieving >80% coupling efficiency.

  • Cross-linking : Forms self-healing hydrogels via reversible Ca²⁺ coordination, with storage modulus (G′) increasing from 10 Pa (10% alendronate) to 70,000 Pa (30% alendronate).

科学研究应用

阿仑膦酸钠具有广泛的科学研究应用:

作用机制

阿仑膦酸钠作为破骨细胞介导的骨吸收的特异性抑制剂。它与骨中的羟基磷灰石结合,抑制破骨细胞的活性,阻止骨吸收。 这导致骨矿物质密度增加和骨折风险降低 .

类似化合物:

比较: 阿仑膦酸钠的独特之处在于它既可以口服也可以静脉注射,为治疗方案提供了灵活性。 它具有完善的安全性,并且由于其在增加骨矿物质密度和降低骨折风险方面的疗效而被广泛使用 .

相似化合物的比较

Comparison: this compound is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .

生物活性

Alendronate sodium is a potent bisphosphonate drug primarily used in the treatment of osteoporosis and other bone-related disorders. It acts as an inhibitor of osteoclastic bone resorption, thereby reducing bone turnover and increasing bone mineral density. Understanding its biological activity is crucial for optimizing its therapeutic applications and managing potential side effects.

This compound exerts its biological effects by binding to hydroxyapatite in bone, which leads to the inhibition of osteoclast-mediated bone resorption. This action results in:

  • Reduced Bone Resorption : Alendronate inhibits osteoclast activity, leading to decreased calcium release from bones into the bloodstream.
  • Increased Bone Density : By slowing down the rate of bone loss, alendronate helps in maintaining or increasing bone mineral density over time.

Pharmacokinetics

The pharmacokinetic profile of alendronate is characterized by:

  • Absorption : Oral bioavailability is approximately 0.75%, with significant variability. Absorption is reduced when taken with food, necessitating administration on an empty stomach .
  • Distribution : After administration, alendronate rapidly distributes to the skeleton, where it binds to bone surfaces.
  • Elimination : The drug has a terminal half-life greater than 10 years due to its prolonged retention in bone . Approximately 50% of a systemic dose is excreted unchanged in urine within 72 hours .

Clinical Applications

Alendronate is primarily indicated for:

  • Osteoporosis : It is effective in both postmenopausal women and men at risk of fractures.
  • Paget’s Disease : Alendronate helps manage abnormal bone remodeling.
  • Hypercalcemia of Malignancy : It can be used to lower elevated calcium levels associated with certain cancers.

Table 1: Clinical Indications for this compound

ConditionIndication TypeDosage (mg)
OsteoporosisTreatment10 mg daily
Paget’s DiseaseTreatment40 mg daily
Hypercalcemia of MalignancyTreatment5-10 mg IV

Case Study Analysis

  • Esophagitis Induced by Alendronate :
    A study reported cases of esophagitis related to alendronate use, highlighting the importance of patient education regarding proper administration (e.g., taking the drug with sufficient water and remaining upright for at least 30 minutes post-ingestion) to minimize gastrointestinal side effects .
  • Long-term Efficacy in Osteoporosis :
    A systematic review indicated that adherence to alendronate therapy significantly improves outcomes in patients with osteoporosis over a 12-month observational period. Increased adherence correlated with higher rates of fracture prevention .

Research Findings

Recent studies have explored various aspects of alendronate's biological activity:

  • Age-related Bone Repair :
    Research demonstrated that while alendronate positively affects bone density, it does not significantly enhance the mechanical properties of fractured bones in older animals compared to younger ones . This suggests age-related differences in response to bisphosphonate therapy.
  • Pulmonary Delivery Studies :
    Investigations into alternative delivery methods, such as pulmonary administration, showed promising results regarding bioavailability (6.23% compared to oral) without significant lung toxicity indicators . This could represent a novel approach for patients with gastrointestinal issues.

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
EsophagitisProper administration reduces risk
Long-term adherenceCorrelates with improved fracture outcomes
Age-related effectsNo significant improvement in older fracture repair
Alternative delivery methodsPulmonary route shows higher bioavailability

常见问题

Basic Research Questions

Q. What are the standard quality control assays to assess alendronate sodium purity in pharmaceutical formulations?

  • Methodological Answer : Purity assessment typically involves:

  • Appearance and solubility tests (visual inspection, dissolution in water or buffers) .
  • Elemental analysis (CHN) to confirm stoichiometric composition .
  • Proton NMR (1H-NMR) to verify molecular structure and detect impurities .
  • Ion-exchange chromatography for quantification, with validation via stability studies (e.g., no degradation after 48 hours at ambient temperature) .
    • Data Reference : Lot-specific certificates of analysis (CoA) provide assay results, including NMR spectra and CHN percentages .

Q. How can researchers ensure solution stability of this compound during analytical testing?

  • Methodological Answer :

  • Store standard and sample solutions in tightly capped volumetric flasks at room temperature.
  • Re-analyze aliquots at 24-hour intervals against freshly prepared standards.
  • Validate stability using ion-exchange chromatography, confirming no significant changes in alendronate, phosphate, or phosphite content over 48 hours .

Q. What in vitro methods are used to evaluate this compound release kinetics from controlled-release formulations?

  • Methodological Answer :

  • Dissolution testing in simulated physiological media (e.g., pH 6.8 phosphate buffer) over 12+ hours, with sampling intervals analyzed via HPLC or UV-Vis spectroscopy .
  • Diffusion models (e.g., Higuchi or Korsmeyer-Peppas) to characterize release mechanisms.
  • Similarity factor (f2) and difference factor (f1) to compare dissolution profiles against reference formulations .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound formulations for enhanced bioavailability?

  • Methodological Answer :

  • Variables : Polymer composition (e.g., PLGA, polycaprolactone), surfactant concentration (e.g., Capryol 90), and cross-linking agents .
  • Responses : Initial burst release, cumulative drug release, and in vivo biodegradability rate.
  • Statistical Analysis : Use Statgraphics® or similar software to generate response surface models.
  • Outcome : Optimized intramuscular in-situ gel showed 5% initial burst, 102-day mean residence time in rabbits, and 8% biodegradability per week in rats .

Q. What methodologies validate dissociation constants for accurate acid-base titration of this compound?

  • Methodological Answer :

  • Potentiometric titration with NaOH (carbonate-free) to determine endpoints, accounting for sodium-ion complexation effects .
  • Validation : Compare experimental titration curves with theoretical models (e.g., -log[H+] vs. pH electrode data).
  • Key Data : Re-evaluated pKa3 for alendronic acid ensures precision (±2% error) in pharmaceutical quantification .

Q. How do nanoparticle encapsulation strategies improve this compound delivery?

  • Methodological Answer :

  • Ionic gelation : Chitosan nanoparticles cross-linked with sodium tripolyphosphate (TPP), optimized for particle size and drug loading .
  • In vivo evaluation : Assess biodegradability in rat models and pharmacokinetics in rabbits.
  • Result : Sustained release over 12+ hours with >90% cumulative release in vitro .

Q. What statistical approaches analyze bone mineral density (BMD) changes in preclinical alendronate studies?

  • Methodological Answer :

  • Dual-energy X-ray absorptiometry (DXA) and radiodensitometry for BMD measurement .
  • Non-parametric tests : Kruskal-Wallis with SAS® at 5% significance to compare treatment vs. control groups .
  • Data Interpretation : Alendronate increased BMD by 8–12% in tibial metaphysis after 8 weeks (p<0.05) .

Q. How should long-term pharmacokinetic studies design discontinuation protocols for this compound?

  • Methodological Answer :

  • Randomized trials : Compare continued vs. discontinued therapy (e.g., 5 mg/day vs. placebo over 5 years) .
  • Endpoints : Total hip BMD decline (-2.4% post-discontinuation), serum bone turnover markers (CTX: +55.6%), and fracture incidence .
  • Conclusion : No increased nonvertebral fracture risk after discontinuation, but clinical vertebral fracture risk reduced by 55% with continued use .

属性

CAS 编号

129318-43-0

分子式

C4H13NNaO7P2

分子量

272.09 g/mol

IUPAC 名称

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);

InChI 键

NLILQNGSPQHASV-UHFFFAOYSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

规范 SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na]

Pictograms

Irritant

相关CAS编号

66376-36-1 (Parent)

同义词

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217

产品来源

United States

Synthesis routes and methods I

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
Name
sodium alendronate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-aminobenzamide
Name
alendronate sodium

Synthesis routes and methods II

Procedure details

A 250 ml flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with 41.1 ml of a solution of sodium hydroxide in ethanol (0.49N, 20.1 mmol), 8.9 ml of ethanol, water (0 to 40 mol. eq., according to the crystal form desired), and 5g (20.1 mmol) of anhydrous alendronic acid. The reaction mixture was boiled with vigorous stirring for about 15 hours until the of pH of the liquid phase remained constant (approx. pH 7). After cooling of the reaction mixture to ambient temperature, the solid material was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mmHg, ambient temperature) to give 96-99% sodium alendronate having the following crystal forms: crystal Form D, when 0-4 (preferably 0-2) mol. eq. water were used; crystal Form F, when 5-8 (preferably 6-7) mol. eq. water were used; crystal Form E, when 9-15 (preferably 12) mol. eq. water were used; and crystal Form G, when 15-40 (preferably 25-35) mol. eq. water were used. The monosodium salt was confirmed by atomic absorption and by measuring the pH of a 0.5% aqueous solution of the salt (approx. pH 4.4).
[Compound]
Name
solution
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.1 mmol
Type
solvent
Reaction Step One
[Compound]
Name
5g
Quantity
20.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium alendronate
Yield
96%

Synthesis routes and methods III

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
alendronate sodium

Synthesis routes and methods IV

Procedure details

A suspension of alendronate sodium trihydrate 1.0 g (3.08 mmol) in aqueous ethanol (10 ml of ethanol+1.9 ml of water) was boiled at reflux with stirring for 15 hrs. After cooling to ambient temperature the solid was filtered, washed with absolute ethanol and ether, and dried overnight in a vacuum oven (10-15 mm Hg, ambient temperature) to give 0.9 g of alendronate sodium, containing crystal form G.
Name
alendronate sodium trihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
alendronate sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Alendronate sodium
Alendronate sodium
Alendronate sodium
Alendronate sodium
Alendronate sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。